molecular formula C12H19NO3 B14051830 tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B14051830
M. Wt: 225.28 g/mol
InChI Key: VTTYZMLUZRUKBA-ACGXKRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER: is a complex organic compound with the molecular formula C12H19NO3 . This compound is characterized by its bicyclic structure, which includes a seven-membered ring fused to a three-membered ring, and a tert-butyl ester functional group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the methyl group: This step involves selective methylation.

    Oxidation to introduce the keto group: This is typically done using oxidizing agents such as PCC (Pyridinium chlorochromate).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CIS-5-METHYL-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-12(4)7-8(14)9(12)13/h9H,5-7H2,1-4H3/t9?,12-/m0/s1

InChI Key

VTTYZMLUZRUKBA-ACGXKRRESA-N

Isomeric SMILES

C[C@@]12CCN(C1C(=O)C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CCN(C1C(=O)C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.